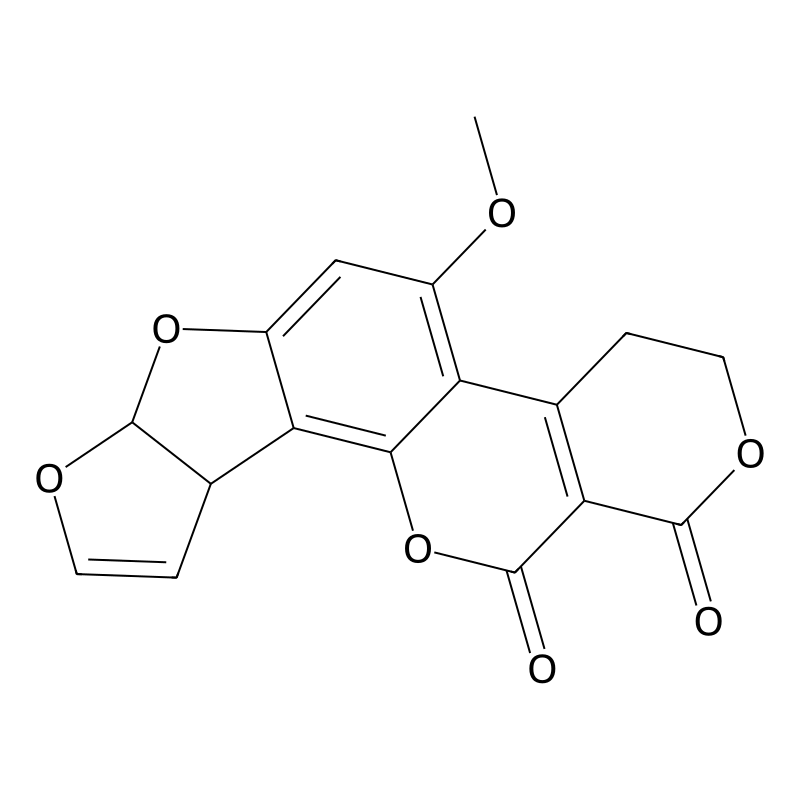

Aflatoxin G1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very slightly soluble in water ... ; insoluble in non-polar solvents; freely soluble in moderately polar organic solvents (e.g. chloroform and methanol) and especially in dimethyl sulfoxide

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Mechanisms of Toxicity and Carcinogenicity:

- Biochemical and Molecular Studies: Researchers use AFG1 to investigate its interaction with cellular components and its role in causing DNA damage, mutagenesis, and ultimately, cancer. This research helps to elucidate the mechanisms of aflatoxin-induced toxicity and carcinogenicity, paving the way for potential preventative and therapeutic strategies .

- Animal Models: Controlled studies expose animals to varying doses of AFG1 to observe the development of various health problems, including liver cancer, and understand the underlying biological processes. This knowledge is crucial for identifying high-risk groups and developing preventive measures in humans .

Developing Detection and Quantification Methods:

- Analytical Techniques: Researchers employ various analytical techniques to detect and quantify AFG1 in food and agricultural products. This includes high-performance liquid chromatography (HPLC), mass spectrometry (MS), and immunoassays. These methods are crucial for ensuring food safety and monitoring compliance with regulatory limits .

- Biosensors: Researchers are developing biosensors that utilize specific biological molecules, like antibodies, to detect AFG1 with high sensitivity and accuracy. These biosensors offer the potential for rapid and cost-effective on-site detection of aflatoxin contamination in the field .

Exploring Potential Applications in Biomedicine:

- Antiparasitic Properties: Studies suggest that AFG1 possesses antiparasitic properties, potentially effective against certain parasitic worms. However, further research is necessary to evaluate its efficacy, safety, and potential for therapeutic development .

- Drug Delivery Systems: Research explores utilizing AFG1's unique properties to develop novel drug delivery systems. The idea is to leverage AFG1's ability to bind to specific molecules to target drug delivery to specific cells or tissues .

Aflatoxin G1 is a potent mycotoxin produced primarily by the fungi Aspergillus flavus and Aspergillus parasiticus. It belongs to a group of compounds known as aflatoxins, which are known for their carcinogenic properties. Aflatoxin G1 is characterized by its molecular formula and a molecular weight of approximately 328.3 g/mol. Structurally, it features a lactone ring, a methoxy group, and a complex polycyclic structure that contributes to its biological activity and toxicity .

Aflatoxin G1 is a potent carcinogen classified as IARC Group 1 by the International Agency for Research on Cancer, meaning there is sufficient evidence for carcinogenicity in humans []. Exposure can occur through consumption of contaminated food products. Aflatoxin G1 is particularly concerning in developing countries where food storage practices may be inadequate [].

Current Research

Scientific research on Aflatoxin G1 continues to explore its impact on human health and develop strategies for mitigation. This includes:

Aflatoxin G1 exhibits significant biological activity, primarily as a genotoxic carcinogen. It interacts with DNA by forming adducts, particularly at the N-7 position of guanine, which can result in mutations that may lead to cancer . Chronic exposure to aflatoxins, including aflatoxin G1, is associated with an increased risk of liver cancer due to their ability to induce oxidative stress and damage cellular components . Additionally, aflatoxin G1 can suppress immune responses, further complicating its toxicological profile .

The synthesis of aflatoxin G1 can be achieved through both natural extraction from fungal cultures and synthetic chemical methods. Natural synthesis involves culturing Aspergillus species under controlled conditions conducive to aflatoxin production. Synthetic routes have been developed, including total synthesis from simpler organic compounds such as phloroglucinol. These methods often involve multiple steps of cyclization and functional group modifications to construct the complex structure of aflatoxin G1 .

Studies on the interactions of aflatoxin G1 focus on its binding affinity with macromolecules such as DNA and proteins. The formation of DNA adducts is a key area of research, as these interactions are central to understanding the compound's mutagenic potential. Research has shown that aflatoxin G1 can lead to specific mutations in genes critical for cell cycle regulation, such as the p53 gene . Additionally, investigations into its interactions with cellular enzymes reveal how metabolic activation enhances its toxicity.

Aflatoxin G1 shares structural similarities with other aflatoxins but differs in its specific biological activities and toxicity profiles. Here are some notable similar compounds:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Aflatoxin B1 | C17H12O6 | Most toxic; primarily affects liver |

| Aflatoxin B2 | C17H14O6 | Dihydro derivative of Aflatoxin B1 |

| Aflatoxin G2 | C17H14O7 | Similar structure but with different reactivity |

| Aflatoxicol | C17H12O5 | Metabolite formed from breaking down lactone ring |

Aflatoxin G1 is unique due to its specific reactivity patterns and the types of DNA adducts it forms compared to other aflatoxins like B1 and B2. While all these compounds share a common origin from Aspergillus species, their varying structures lead to different levels of toxicity and biological effects .

Aflatoxin G1 possesses the molecular formula C17H12O7 with a molecular weight of 328.28 g/mol and is identified by CAS registry number 1165-39-5. The compound demonstrates a complex polycyclic architecture featuring multiple oxygen-containing heterocyclic rings that contribute to its biological activity and chemical stability. Physical properties include a melting point range of 244-246°C, a calculated density of 1.6±0.1 g/cm³, and a boiling point of 612.1±55.0 °C at 760 mmHg. The molecule exhibits limited water solubility but demonstrates good solubility in organic solvents including ethanol, methanol, dimethylformamide, and dimethyl sulfoxide.

The International Agency for Research on Cancer has classified Aflatoxin G1 as a Group 2B carcinogen, indicating potential carcinogenicity to humans. This classification stems from extensive toxicological studies demonstrating hepatotoxic, teratogenic, immunosuppressive, and carcinogenic properties. The compound functions as a "pre-toxin" requiring metabolic activation to exert its toxic effects, with the liver serving as the primary target organ for biotransformation and subsequent cellular damage.

Genetic Cluster Organization and Regulatory Elements (aflJ, aflK, hypE)

The aflatoxin biosynthetic gene cluster in Aspergillus species represents a highly organized 70-kilobase DNA region containing approximately 25-30 genes essential for aflatoxin G1 production [1] [5]. This cluster is located approximately 80 kilobases from the telomere of chromosome 3 in both Aspergillus flavus and Aspergillus parasiticus [1]. The genes within this cluster are arranged in a highly conserved order and are co-regulated through complex transcriptional mechanisms [37].

The primary regulatory framework governing aflatoxin G1 biosynthesis centers on two critical genes: aflR and aflS (formerly designated aflJ) [1] [9]. The aflR gene encodes a 47-kilodalton sequence-specific zinc-finger DNA-binding protein belonging to the Gal4-type transcription factor family, characterized by a Zn(II)2Cys6 DNA-binding domain [1] [38]. This transcriptional activator recognizes and binds to palindromic sequences with the consensus motif 5'-TCGN5CGA-3' located in the promoter regions of aflatoxin biosynthetic genes [9] [38].

Adjacent to aflR, the aflS gene (previously known as aflJ) encodes a 438-amino acid protein that functions as a transcriptional co-activator [1] [9]. These two genes share a 737-base pair intergenic region and are transcribed bidirectionally [1]. The aflS protein does not exhibit significant homology with other known proteins in databases but has been demonstrated to interact with aflR to enhance transcriptional activation of pathway genes [9]. Disruption studies have shown that aflS deletion results in a 5- to 20-fold reduction in expression of key biosynthetic genes including aflC, aflD, aflM, and aflP [9].

The aflK gene, encoding versicolorin B synthase, plays a dual catalytic role in the biosynthetic pathway [6] [16]. This enzyme functions both as a 5'-oxoaverantin cyclase mediating the conversion of 5'-oxoaverantin to averufin and as a versicolorin B synthase in later pathway steps [39]. The aflK gene contains multiple aflR-binding motifs in its promoter region, ensuring coordinated expression with other pathway genes [16].

The hypE gene represents one of several hypothetical genes within the cluster whose specific functions remain partially characterized [1]. These genes contain canonical aflR-binding motifs in their untranslated regions, indicating they are targets for aflR-mediated transcriptional activation [5]. Expression analysis under aflatoxigenic growth conditions suggests these genes play functional roles in aflatoxin synthesis, though their precise enzymatic activities require further elucidation [5].

Table 1: Key Regulatory and Structural Genes in Aflatoxin G1 Biosynthesis

| Gene Symbol | Encoded Protein | Function | Regulatory Elements |

|---|---|---|---|

| aflR | Transcriptional activator | Master regulator of pathway genes | Self-regulated |

| aflS (aflJ) | Transcriptional co-activator | Enhances aflR activity | aflR-binding motif |

| aflK (vbs) | Versicolorin B synthase | Dual cyclase/synthase function | Multiple aflR sites |

| hypE | Hypothetical protein | Unknown enzymatic role | aflR-binding motif |

| aflC (pksL1) | Polyketide synthase | Initial polyketide formation | aflR-binding motif |

Enzymatic Cascade from Acetyl-CoA to Bifuranocoumarin Derivatives

The biosynthetic pathway leading to aflatoxin G1 begins with the formation of a polyketide backbone through the action of the norsolorinic acid synthase complex [12] [24]. This initial step involves the condensation of one hexanoyl starter unit with seven malonyl-coenzyme A extender units, catalyzed by the polyketide synthase encoded by aflC (also designated pksL1) [24] [39]. The polyketide synthase exhibits a molecular weight of approximately 1,400 kilodaltons and contains four functional domains: acyl carrier protein, beta-ketoacyl-acyl carrier protein synthase, acyltransferase, and thioesterase [24].

Following polyketide chain formation, the pathway proceeds through norsolorinic acid as the first stable intermediate [25] [26]. Norsolorinic acid serves as the substrate for aflD-encoded ketoreductase (nor-1), which catalyzes the conversion to averantin through a dehydration reaction [11] [25]. This transformation represents a critical early step, as disruption of aflD results in accumulation of the characteristic brick-red norsolorinic acid pigment and complete blockade of downstream aflatoxin synthesis [11].

The averantin intermediate undergoes hydroxylation at the 5'-position through the action of aflG-encoded cytochrome P450 monooxygenase (avnA), producing 5'-hydroxyaverantin [13] [16]. Subsequently, the aflH-encoded alcohol dehydrogenase (adhA) oxidizes 5'-hydroxyaverantin to 5'-oxoaverantin [16]. The 5'-oxoaverantin then serves as substrate for the aflK-encoded cyclase, which catalyzes its conversion to averufin through ring closure reactions [6].

A critical intermediate in the pathway is averufanin, which has been identified as a biosynthetic precursor positioned between averantin and averufin [26]. Feeding experiments with carbon-14 labeled averufanin demonstrated 23% conversion to aflatoxin B1, with efficiency intermediate between averantin (15.3%) and averufin (49.4%) conversion rates [26]. This establishes averufanin as an authentic pathway intermediate rather than a shunt metabolite [26].

The averufin intermediate undergoes oxidation by aflI-encoded oxidase (avfA) to produce versiconal hemiacetal acetate [10] [28]. This transformation involves a complex oxidative process that introduces the hemiacetal acetate functionality essential for subsequent ring rearrangements [28]. The versiconal hemiacetal acetate subsequently undergoes esterase-catalyzed hydrolysis by aflJ-encoded esterase (estA) to yield versiconal [28].

Table 2: Major Biosynthetic Intermediates in Aflatoxin G1 Pathway

| Intermediate | Molecular Formula | Catalyzing Enzyme | Key Structural Features |

|---|---|---|---|

| Norsolorinic acid | C20H16O7 | AflC (PksL1) | Anthraquinone with carboxyl chain |

| Averantin | C20H18O7 | AflD (Nor-1) | Reduced norsolorinic acid |

| Averufanin | C20H16O8 | Unknown | Hydroxylated averantin derivative |

| 5'-Hydroxyaverantin | C20H18O8 | AflG (AvnA) | Hydroxylated at 5' position |

| 5'-Oxoaverantin | C20H16O8 | AflH (AdhA) | Oxidized hydroxyaverantin |

| Averufin | C20H14O7 | AflK (Vbs) | Cyclized oxoaverantin |

Role of Cytochrome P450 Monooxygenases in Structural Diversification

Cytochrome P450 monooxygenases play pivotal roles in aflatoxin G1 biosynthesis, catalyzing key oxidative transformations that establish the characteristic bifuranocoumarin structure [13] [15]. These enzymes utilize molecular oxygen and NADPH as cofactors to introduce oxygen atoms at specific positions, thereby directing structural diversification throughout the pathway [12].

The aflG-encoded cytochrome P450 monooxygenase (AvnA) represents the first P450 enzyme in the pathway, catalyzing the regiospecific hydroxylation of averantin to produce 5'-hydroxyaverantin [13] [16]. Structural modeling and molecular dynamics simulations have revealed that AflG contains highly conserved cytochrome P450 motifs, including the ExxR motif (E353SLR356) and the active-site motif (F429SIGPRNCIG438) [13]. The enzyme exhibits a predominantly alpha-helical secondary structure (approximately 70%), consistent with other characterized P450 enzymes [13].

The aflL gene encodes a cytochrome P450 desaturase (VerB) that catalyzes the conversion of versicolorin B to versicolorin A [15] [16]. This transformation represents a critical branch point in the biosynthetic pathway, as it directs the flow toward both B-series and G-series aflatoxin production [16]. The desaturation reaction introduces a double bond that alters the electronic properties of the molecule and creates the substrate specificity required for subsequent enzymatic steps [15].

A third cytochrome P450 enzyme, aflN-encoded VerA, participates in the complex oxidative rearrangement of versicolorin A to demethylsterigmatocystin [34] [36]. This transformation involves ring rearrangement chemistry that converts the anthraquinone structure to the characteristic xanthone core found in sterigmatocystin and aflatoxins [34]. Recent studies have identified a novel intermediate termed HAMA (a yellow fluorescent substance) that accumulates in verA gene disruptants, indicating this enzyme's role in xanthone formation [34].

The aflQ gene encodes the cytochrome P450 monooxygenase OrdA, which catalyzes the final oxidative steps in aflatoxin formation [6] [15]. This enzyme converts O-methylsterigmatocystin to both aflatoxin B1 and the precursor for aflatoxin G1 formation [15]. The OrdA-catalyzed reaction involves complex oxidative cleavage and ring closure mechanisms that generate the characteristic lactone and furan rings of mature aflatoxins [18].

Table 3: Cytochrome P450 Monooxygenases in Aflatoxin G1 Biosynthesis

| P450 Enzyme | Gene | Substrate | Product | Reaction Type |

|---|---|---|---|---|

| AflG (AvnA) | aflG | Averantin | 5'-Hydroxyaverantin | Hydroxylation |

| AflL (VerB) | aflL | Versicolorin B | Versicolorin A | Desaturation |

| AflN (VerA) | aflN | Versicolorin A | DMST precursor | Ring rearrangement |

| AflQ (OrdA) | aflQ | O-methylsterigmatocystin | AFB1/AFG1 precursor | Oxidative cyclization |

| AflU (CypA) | aflU | AFB1 intermediate | AFG1 precursor | G-series oxidation |

Metabolic Branching Points for G-Series vs. B-Series Aflatoxin Production

The differentiation between G-series and B-series aflatoxin production occurs through specific metabolic branching points that involve distinct enzymatic machinery [18] [21]. The primary distinction between Aspergillus flavus and Aspergillus parasiticus lies in their capacity to produce G-type aflatoxins, with Aspergillus flavus producing predominantly B-type aflatoxins (AFB1 and AFB2) while Aspergillus parasiticus produces both B-type and G-type molecules (AFB1, AFB2, AFG1, and AFG2) [1] [17].

The critical branching point for G-series production involves the aflU gene (cypA), which encodes a cytochrome P450 monooxygenase specifically required for G-aflatoxin formation [21] [23]. Sequence analysis has revealed that Aspergillus flavus isolates contain deletions of 0.8 to 1.5 kilobases in the aflU gene region, encompassing portions of both aflU (cypA) and aflF (norB) genes [21]. This deletion removes the promoter regions and translational start sites, preventing transcription of these essential G-series genes [21].

Insertional disruption experiments in Aspergillus parasiticus have confirmed that aflU is specifically required for G-aflatoxin production [21] [23]. Transformants with disrupted aflU genes lose the ability to produce G-aflatoxins while retaining normal B-aflatoxin production capacity [21]. The CypA enzyme exhibits highest amino acid identity (38%) to Gibberella zeae Tri4, a P450 monooxygenase involved in trichodiene epoxidation [21].

The aflF gene (norB) encodes an aryl alcohol dehydrogenase that works in conjunction with aflU to complete G-series aflatoxin biosynthesis [20] [22]. Studies using gene disruption mutants have shown that aflF is involved in the formation of aflatoxin G1 through reduction and oxidation reactions [20]. The NorB enzyme shares greater than 60% amino acid identity with NorA (AflE), another aryl alcohol dehydrogenase in the pathway [22].

A third gene essential for G-series production is aflY (nadA), which encodes an NADPH-dependent reductase containing an OYE-FMN binding domain [18] [20]. Disruption mutants of nadA accumulate a 386-dalton aflatoxin G1 precursor, indicating this enzyme catalyzes a crucial reduction step in G1 formation [18] [20]. The nadA gene product appears to reduce this precursor to generate an intermediate that can be further processed to aflatoxin G1 [20].

Temperature and water activity conditions differentially regulate B-series versus G-series aflatoxin production [17]. Aflatoxin G1 biosynthesis shows optimal production at temperatures between 20-30°C and high water activity (0.98-0.99), whereas aflatoxin B1 production is favored at temperatures above 30°C [17]. The expression profiles of regulatory genes aflR and aflS correspond to these production patterns, with aflS expression correlating with G1 biosynthesis and aflR expression correlating with B1 biosynthesis [17].

Table 4: G-Series Specific Genes and Their Functions

| Gene | Enzyme | Specific Role in G1 Formation | Expression Pattern |

|---|---|---|---|

| aflU (cypA) | Cytochrome P450 monooxygenase | G-series specific oxidation | Absent in A. flavus |

| aflF (norB) | Aryl alcohol dehydrogenase | G1 precursor alcohol formation | Deleted in A. flavus |

| aflY (nadA) | NADPH-dependent reductase | Final G1 reduction step | Present in G1 producers |

| aflS (aflJ) | Transcriptional co-activator | Enhanced at <30°C conditions | Correlates with G1 production |

High Performance Liquid Chromatography remains the gold standard for aflatoxin G1 quantitative analysis, with Ultra Performance Liquid Chromatography emerging as a faster alternative. The selection of derivatization strategy significantly impacts analytical performance, particularly for aflatoxin G1 which exhibits weaker native fluorescence compared to aflatoxin G2.

Post-Column Derivatization Approaches

Photochemical Derivatization represents the most widely adopted approach for aflatoxin G1 enhancement. This technique employs ultraviolet radiation to convert aflatoxin G1 into more fluorescent derivatives through photochemical reactions [1] [2]. The Ultraviolet Enhancement (UVE) photoreactor positioned immediately after the chromatographic column enables real-time conversion of separated aflatoxins. Research demonstrates that photochemical derivatization produces significantly higher and sharper peaks for aflatoxin G1 compared to underivatized analysis, with the method providing excellent separation of all four major aflatoxins within 12-15 minutes [2].

Electrochemical Derivatization utilizes post-column electrochemical bromination to enhance fluorescence response. This well-established technique requires precise control of reaction conditions, including a four-second reaction time between the derivatization cell and detector [3]. Studies show detection limits as low as 0.062 nanograms per gram for aflatoxin G1 using this approach, with total analysis times of approximately 20 minutes [4]. The method demonstrates excellent reproducibility with relative standard deviations below 10 percent for both retention time and peak area measurements.

Ultraviolet Derivatization offers a less hazardous alternative to electrochemical methods while maintaining comparable sensitivity. This approach uses simple ultraviolet devices for post-column derivatization, resulting in less hazardous mobile phases and lower maintenance requirements compared to electrochemical systems [1]. The achieved limits of detection and quantification allow measurement well below regulatory agency requirements for aflatoxin G1.

Chromatographic Conditions and Performance

Optimal chromatographic separation typically employs reversed-phase Carboxylate Eighteen columns with gradient elution systems. Mobile phase compositions commonly utilize water, acetonitrile, and methanol combinations, with specific ratios optimized for each derivatization method [1] [5] [6]. Analysis times range from 4.5 minutes for Ultra Performance Liquid Chromatography systems to 20 minutes for conventional High Performance Liquid Chromatography with post-column derivatization.

The Vanquish Fluorescence Detector provides sufficient trace-level detection performance to determine aflatoxin G1 in complex matrices far below regulatory tolerance levels, achieving limits of detection of 1 microgram per kilogram for aflatoxin G1 without derivatization [5]. When combined with immunoaffinity solid-phase extraction purification, this approach offers excellent selectivity and recovery for reliable quantification.

Mass Spectrometric Approaches (High Resolution Mass Spectrometry, Multiple Reaction Monitoring Fragmentation Patterns)

Mass spectrometric detection provides unequivocal identification and quantification of aflatoxin G1 through molecular ion detection and characteristic fragmentation patterns. Modern approaches utilize both high-resolution and tandem mass spectrometry for enhanced specificity and sensitivity.

High Resolution Mass Spectrometry Applications

Immunochemical Assays (Enzyme-Linked Immunosorbent Assay, Lateral Flow Devices)

Immunochemical detection methods leverage the specific binding interaction between antibodies and aflatoxin G1 to provide rapid, sensitive analytical approaches suitable for both laboratory and field applications.

Enzyme-Linked Immunosorbent Assay Methodologies

Competitive Enzyme-Linked Immunosorbent Assay formats dominate aflatoxin G1 detection due to the small molecular size of the target analyte. These assays employ aflatoxin-specific antibodies that demonstrate significant cross-reactivity with aflatoxin G1, typically 69 percent relative to aflatoxin B1 [12]. The competitive format utilizes immobilized antibodies on polystyrene microwells, where aflatoxins from sample extracts compete with horseradish peroxidase-conjugated aflatoxin for limited antibody binding sites.

Signal development relies on tetramethylbenzidine substrate conversion, producing blue coloration that becomes yellow upon addition of sulfuric acid stop solution. Color intensity measured at 450 nanometers wavelength inversely correlates with aflatoxin concentration in the sample [13] [12]. Detection limits vary by matrix, ranging from 0.016 parts per billion in infant food to 1.0 parts per billion in red pepper, with total analysis times of 1-2 hours.

Total Aflatoxin Enzyme-Linked Immunosorbent Assay approaches utilize broadly cross-reactive antibodies that recognize all major aflatoxin types. Cross-reactivity patterns show 100 percent for aflatoxin B1, 112 percent for aflatoxin B2, 69 percent for aflatoxin G1, and 15 percent for aflatoxin G2 [12]. This approach enables simultaneous quantification of total aflatoxin burden while maintaining adequate sensitivity for regulatory compliance monitoring.

Lateral Flow Immunoassay Technologies

Conventional Lateral Flow Devices provide rapid qualitative and semi-quantitative analysis suitable for field deployment. These devices employ competitive immunoassay formats where aflatoxin G1 competes with immobilized aflatoxin conjugates for antibody binding sites. Visual detection limits typically range from 1.0 to 5.0 micrograms per liter, with analysis completion within 5-15 minutes [14] [15].

Performance evaluation under sub-Saharan African conditions demonstrates excellent robustness, with 86.4 percent agreement compared to reference liquid chromatography-tandem mass spectrometry methods [15]. The devices maintain stability under extreme temperature conditions up to 38.4 degrees Celsius and 91 percent relative humidity, making them suitable for tropical deployment scenarios.

Advanced Lateral Flow Systems incorporate enhanced detection technologies for improved sensitivity. Bioluminescence-based lateral flow immunoassays utilizing nanobody-nanoluciferase fusion proteins achieve limits of detection of 0.26 nanograms per milliliter for aqueous solutions [16]. These systems enable smartphone-based readout with user-friendly operation while maintaining professional-grade analytical performance.

Quantitative Reader Systems employ optical detection instruments to provide quantitative results from lateral flow devices. The AgraStrip reader technology enables quantitative analysis within the range of 5-100 micrograms per kilogram, offering correlation coefficients exceeding 0.95 when compared to reference chromatographic methods [15]. Recovery studies demonstrate acceptable performance across diverse food matrices including corn, rice, nuts, and feed products.

Emerging Sensor Technologies for Field Detection

Contemporary sensor development focuses on portable, rapid, and cost-effective technologies that enable on-site aflatoxin G1 detection without requiring specialized laboratory infrastructure.

Electrochemical Sensor Platforms

Aptamer-Based Electrochemical Sensors utilize short single-stranded DNA sequences that demonstrate specific binding affinity for aflatoxin targets. These devices employ competitive binding mechanisms where aptamer-target interactions modulate electrochemical signals measured by portable potentiostats [17]. Screen-printed electrodes modified with bovine serum albumin provide anchoring sites for antibody immobilization while preventing nonspecific binding interactions.

Field-deployable handheld electrochemical biosensors demonstrate limits of detection as low as 2.058 nanograms per milliliter for aflatoxin B1, with dynamic ranges spanning 1-20 nanograms per milliliter [18]. Signal transmission via Bluetooth connectivity enables smartphone integration for data logging and result interpretation. Successful testing with real samples including peanuts and maize flour validates the potential for on-site mycotoxin monitoring applications.

Molecularly Imprinted Polymer Sensors create artificial recognition sites that mimic natural antibody-antigen interactions. These sensors employ electropolymerization techniques to create selective binding cavities within polymer matrices [19]. The molecularly imprinted approach achieves extraordinary sensitivity with limits of detection reaching 3 femtomolar concentrations for aflatoxin B1, representing a 10-fold sensitivity improvement compared to non-imprinted controls.

Optical and Spectroscopic Approaches

Surface Plasmon Resonance Technology enables label-free real-time monitoring of binding interactions through refractive index changes at sensor surfaces [20]. Portable imaging surface plasmon resonance devices provide multiplex detection capabilities, simultaneously monitoring up to six different mycotoxins including aflatoxin G1. Detection limits achieve 0.59 nanograms per milliliter for aflatoxin B1 with regeneration capability supporting at least 60 measurement cycles.

Fluorescence-Based Portable Detection employs modified normalized difference fluorescence index calculations to identify contaminated kernels through image analysis [21]. These systems utilize ultraviolet light-emitting diode arrays for fluorescence excitation with tablet-based image acquisition and processing. The approach enables non-invasive screening of bulk samples with contaminated kernel removal capabilities, achieving 99.3 percent aflatoxin reduction with rejection rates below 1.5 percent.

Smartphone-Integrated Detection Systems leverage mobile computing technology for accessible field deployment. These systems employ specialized applications that process fluorescence images captured by standard smartphone cameras [20]. Detection algorithms calculate fluorescence indices using blue and green spectral bands from conventional red-green-blue images, enabling immediate result interpretation without specialized instrumentation.

Emerging Nanotechnology Applications

Quantum Dot-Enhanced Sensors incorporate semiconductor nanocrystals to amplify optical signals and improve detection sensitivity. Molybdenum disulfide quantum dots combined with metal-organic framework materials create high surface area electrodes suitable for antibody immobilization [22]. These nanocomposite sensors achieve limits of detection of 0.06 nanograms per milliliter for aflatoxin M1 with validation in spiked milk samples.

Microfluidic Integration combines multiple analytical steps within miniaturized devices to enable comprehensive sample processing and detection [23]. These platforms integrate sample preparation, separation, and detection functions within single disposable cartridges. Current development efforts focus on mycotoxin detection with potential applications spanning food safety, environmental monitoring, and clinical diagnostics.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Melting Point

UNII

GHS Hazard Statements

H300+H310+H330 (100%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H350 (100%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

In vitro studies with human liver indicate that the major catalyst involved in the bioactivation of the hepato-carcinogen aflatoxin B1 to its genotoxic 2,3-epoxide derivative is cytochrome P-450NF, a previously characterized protein that also catalyzes the oxidation of nifedipine and other dihydropyridines, quinidine, macrolide antibiotics, various steroids, and other compounds. ...Cytochrome p-450NF or a closely related protein also appears to be the major catalyst involved in the activation of aflatoxin G1 and sterigmatocystin, the latter compound being more genotoxic than aflatoxin B1 in these systems. Several drugs and conditions are known to influence the levels and activity of cytochrome p-450NF in human liver, and the activity of the enzyme can be estimated by noninvasive assays. These findings provide a test system for the hypothesis that a specific human disease state (liver cancer) is linked to the level of oxidative metabolism in populations in which aflatoxin ingestion is high.

Aflatoxin B1, aflatoxin G1 & aflatoxin G2 inhibited incorporation of (14)carbon labeled orotic acid into the RNA of rat liver slices at toxin concentrations of 100 umole/3 mL. Respective percent inhibitions were approx 90, 40, & 20. Aflatoxin B1, 20 umole/3 mL, aflatoxin G1, 150 umole/3 mL, & aflatoxin G2, 230 umole/3 mL inhibited the incorporation of (14)carbon labeled dl-leucine into proteins of rat liver slices by 32%, 35%, & 38%, respectively.

Phagocytosis, intracellular killing of Candida albicans, and superoxide production by rat peritoneal macrophages exposed to aflatoxins B1, B2, G1, G2, B2a, and M1 at several times and concn were analyzed to evaluate the intensity of a depressive effect for each mycotoxin. All aflatoxins used at very low concn had a depressive effect on the functions of macrophages. The biggest impairment of phagocytosis, intracellular killing, and spontaneous superoxide production was observed in macrophages exposed to aflatoxins B1 and M1.

Among the toxic aflatoxins, aflatoxins B1 and G1 are the most biologically active, but other derivatives also exhibit carcinogenicity. Aflatoxin B1 requires metabolic activation by the cytochrome p450 dependent mixed-function oxidase to be converted to the reactive 2,3-epoxide, the ultimate carcinogen. The aflatoxins, eg, aflatoxin B1, are genotoxic carcinogens and the reactive metabolites react with DNA. The major adduct formed with DNA in intracellular reactions is formed from the 2-position of aflatoxin B1 and the N-7 position of guanine in DNA.

Vapor Pressure

Pictograms

Acute Toxic;Health Hazard

Other CAS

Absorption Distribution and Excretion

Three groups of four Large White sows were fed diets containing either 800 ppb purified aflatoxin B1 (group 1), 800 ppb purified aflatoxin G1 (group 2) or 400 ppb B1 and 400 ppb G1 (group 3) throughout gestation and lactation. A control group of four sows was fed a diet free of aflatoxins. Aflatoxins B1 and M1 were found in milk samples taken five and 25 days after parturition from the sows of group 1, aflatoxin G1 was present in the milk of the sows of group 2 and all three aflatoxins were present in samples from the sows of group 3. The concentration of aflatoxin in the milk was about 1000-fold lower than that in the feed, but increased over the 25 days after parturition.

Metabolism Metabolites

Aflatoxin B1, aflatoxin B2, & aflatoxin G1 admin iv to rats were rapidly metabolized to 7 groups of metabolites each, 6 of which were excreted in the bile. All 3 toxins were hydroxylated at the 2- & 4-positions. Bile from the rats that had received aflatoxin G1 contained glucuronide.

...The incubation of human liver microsomes with aflatoxin B1 /or/ aflatoxin G1 ...yielded genotoxic metabolites that induced umuC gene expression in Salmonella typhimurium (TA-1535/psK1002). The rank order of genotoxic potency was ...aflatoxin B1>aflatoxin G1. Microsomal activation of the ...aflatoxins was completely inhibited upon incubation with polyclonal antibodies against p450NF, and immunochemical determinations of p450NF /(nifedipine oxidase)/ in the liver microsomal preparations were correlated with the microsomal activation of ...aflatoxin G1 and aflatoxin B1. P450NF converted the ...aflatoxins to genotoxic metabolites in a reconstituted monooxygenase system containing the purified enzyme and an NADPH generating system. ...

Associated Chemicals

Aflatoxin M1; 6795-23-9

Aflatoxin M2; 6885-57-0

Wikipedia

Use Classification

Hazard Classes and Categories -> Carcinogens, Mutagens, Teratogens

Methods of Manufacturing

General Manufacturing Information

Of the four major aflatoxins (B1, G1, B2, G2), B1 is the most potent and most common. Whenever they occur as food contaminants, aflatoxin B1 always is present. The other major aflatoxins have not been reported in the absence of B1. Aflatoxins are densely fluorescent; the B refers to blue, while the G signifies green fluorescence.

Analytic Laboratory Methods

A reliable and rapid method has been developed for the determination of 10 mycotoxins (beauvericin, enniatin A, A1, B1, citrinin, aflatoxin B1, B2, G1, G2 and ochratoxin A) in eggs at trace levels. Ultra-high-pressure liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) has been used for the analysis of these compounds in less than 7 min. Mycotoxins have been extracted from egg samples using a QuEChERS-based extraction procedure (Quick, Easy, Cheap, Effective, Rugged and Safe) without applying any further clean-up step. Extraction, chromatographic and detection conditions were optimised in order to increase sample throughput and sensitivity. Matrix-matched calibration was used for quantification. Blank samples were fortified at 10, 25, 50 and 100 ug kg(-1), and recoveries ranged from 70% to 110%, except for ochratoxin A and aflatoxin G1 at 10 ug kg(-1), and aflatoxin G2 at 50 ug kg(-1). Relative standard deviations were lower than 25% in all the cases. Limits of detection ranged from 0.5 ug kg(-1) (for aflatoxins B1, B2 and G1) to 5 ug kg(-1) (for enniatin A, citrinin and ochratoxin A) and limits of quantification ranged from 1 ug kg(-1) (for aflatoxins B1, B2 and G1) to 10 ug kg(-1) (for enniatin A, citrinin and ochratoxin A). Seven samples were analyzed and aflatoxins B1, B2, G1, G2, and beauvericin were detected at trace levels.

A high-performance liquid chromatographic method with on-line post-column photochemical derivatization and fluorimetric detection for the simultaneous separation and quantitative determination of aflatoxin (AF) B(1), B(2), G(1), and G(2) in foodstuffs and feed materials is reported. The chromatographic separation is accomplished by using a C(18) column eluted with an isocratic mobile phase consisting of water, methanol, and acetonitrile. The sample preparation requires a simple extraction of aflatoxins with a mixture of water and methanol, and a purification step by immunoaffinity column clean-up. The total analysis time, including sample preparation and chromatographic separation, does not exceed 40 min with a run time of 10 min. The procedure for the determination of aflatoxins in food samples and cereals for animal consumption has been extensively validated, in agreement with Regulation (EC) No. 882/2004, demonstrating the conformity of the method with provisions of Regulation (EC) No. 401/2006 in terms of sensitivity, linearity, selectivity, and precision.

Efficient detection of aflatoxins B1, B2, G1, and G2 has been performed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry using a UV-absorbing ionic liquid matrix to obtain "matrix-free" mass spectra and addition of NaCl to enhance sensitivity via Na+ cationization. Using ionic alpha-cyano-4-hydroxycinnamic acid (Et3N-alpha-CHCA) as the matrix, matrix-free mass spectra in the m/z range of interest are acquired, and the B1, B2, G1, and G2 aflatoxins are readily detected with an LOD as low as 50 fmol. The technique is fast, requires little sample preparation and no derivatization or chromatographic separation, and seems therefore to be suitable for high-throughput aflatoxin screening. It should be easily extended to other micotoxins and provide an attractive technique to control the quality of major crops subjected to huge world commercial trades such as peanuts, corn, and rice as well as to monitor bioterrorism threats by micotoxin poisoning.

For more Analytic Laboratory Methods (Complete) data for AFLATOXIN G1 (22 total), please visit the HSDB record page.

Clinical Laboratory Methods

Aflatoxins B2, G1, G2, & M1 & aflatoxicol were recovered from human serum using hexane-chloroform extraction with mean recoveries ranging from 67.3-81.2%. Detection limits ranged from 25-500 pg/mL. Quantitation was by high pressure liquid chromatography using fluorescence detector.

Modification of a reverse-phase HPLC procedure permitted the determination of the parent aflatoxins & various metabolites in animal tissues. Trifluoroacetic acid catalyzed the conversion of aflatoxin G1, B1, M1 & Q1 to the fluorescent derivatives G2a, B2a, M2a, & Q2a.

Human urine and methanol extracted tissues and sputum were examined. Trichothecenes were tested using competitive ELISA techniques. Aflatoxins B1, B2, G1, and G2, and ochratoxin A were tested by using immunoaffinity columns and fluorometry. Test sensitivity and specificity were determined. Levels of detection for the various mycotoxins varied from 0.2 ppb for trichothecenes, 1.0 ppb for aflatoxins, and 2.0 ppb for ochratoxins. Trichothecene levels varied in urine, sputum, and tissue biopsies (lung, liver, brain) from undetectable (<0.2 ppb) to levels up to 18 ppb. Aflatoxin levels from the same types of tissues varied from 1.0 to 5.0 ppb. Ochratoxins isolated in the same type of tissues varied from 2.0 ppb to > 10.0 ppb. Negative control patients had no detectable mycotoxins in their tissues or fluids. These data show that mycotoxins can be detected in body fluids and human tissue from patients exposed to mycotoxin producing molds in the environment, and demonstrate which human tissues or fluids are the most likely to yield positive results.

Storage Conditions

Interactions

More subtle ... /effect/ of aflatoxin ingestion ... /is/ synergism or antagonism with various vitamins.

Mink were fed diets that contained 0, 34, or 102 ppb (ug/kg) aflatoxins with or without 0.5% hydrated sodium calcium aluminosilicate and/or 1.0% activated charcoal for 77 days. Consumption of the diet that contained 34 ppb aflatoxins was lethal to 20% of the mink, while 102 ppb dietary aflatoxins resulted in 100% mortality within 53 days. The addition of activated charcoal to the diet containing 102 ppb aflatoxins reduced mortality and increased survival time of the mink while the addition of hydrated sodium calcium aluminosilicate, alone or in combination with activated charcoal, prevented mortality. Histologic examination of livers and kidneys from the mink demonstrated liver lesions ranging from extremely severe in mink fed 102 ppb aflatoxin to mild to moderate in those that received 34 ppb aflatoxins. The addition of hydrated sodium calcium aluminosilicate and/or activated charcoal to the diets that contained 102 ppb aflatoxins reduced or essentially eliminated histopathologic lesions in the livers. No histopathologic alterations associated with the dietary treatments were observed in the kidneys.

The efficacy of detoxication by ammoniation of aflatoxin contaminated groundnut oil cakes was determined in long-term (18 month) feeding experiments with rats. The aflatoxin content of the cake was reduced very considerably by the pressurized application of ammonia, dropping from 1,000 to 140 ppb at a gas pressure of 2 bar and to 60 ppb at 3 bar. No reversion was noted during the experiment. The percentage of hepatic tumors obtained was very high for the untreated cakes, but fell sharply with medium treatment and was reduced to zero by the treatment at 3 bar. A satisfactory dose-effect relationship was shown between the residual aflatoxin content of the cakes and the observed incidence of tumors. The results show that ammonia treatment is a practical solution to the problem of the carcinogenic potency of contaminated oil cakes.

For more Interactions (Complete) data for AFLATOXINS (11 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Wogan, et al., Food Cosmet. Toxicol., 12, 681 (1974)

Sinz, M.W., et al., J. Toxicol. Toxin Rev., 10, 87 (1991)

Shantha, T., et al., Nat. Toxins, 7, 175 (1999)